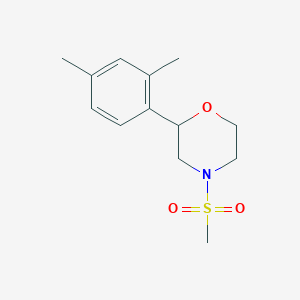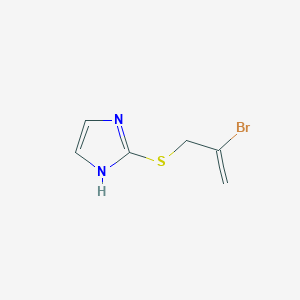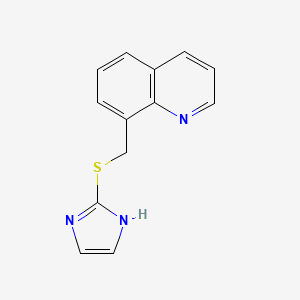
2-(2,4-Dimethylphenyl)-4-methylsulfonylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Dimethylphenyl)-4-methylsulfonylmorpholine, also known as DMSM, is a chemical compound that has been widely used in scientific research. It is a morpholine derivative that has been shown to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-(2,4-Dimethylphenyl)-4-methylsulfonylmorpholine is not fully understood. However, it has been proposed that this compound may inhibit the activity of enzymes involved in the biosynthesis of certain molecules, such as nucleotides and lipids. This compound has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, including breast cancer, lung cancer, and prostate cancer cells. This compound has also been shown to have antiviral activity against influenza virus and herpes simplex virus.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2,4-Dimethylphenyl)-4-methylsulfonylmorpholine in lab experiments is its relatively low toxicity. This compound has been shown to have low acute toxicity and is not mutagenic or genotoxic. However, one limitation of using this compound is its low solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-(2,4-Dimethylphenyl)-4-methylsulfonylmorpholine. One area of research is the development of new synthetic methods for this compound and its derivatives. Another area of research is the investigation of the mechanism of action of this compound and its potential therapeutic applications. Additionally, the development of new formulations of this compound with improved solubility and bioavailability may also be an area of future research.
In conclusion, this compound, or this compound, is a chemical compound that has been widely used in scientific research. It has various scientific research applications, including medicinal chemistry, drug discovery, and pharmacology. This compound has been shown to have anticancer, antiviral, and antibacterial properties. Although this compound has some limitations, such as low solubility in water, it remains a promising compound for future research.
Méthodes De Synthèse
The synthesis of 2-(2,4-Dimethylphenyl)-4-methylsulfonylmorpholine involves the reaction of 2,4-dimethylphenyl isocyanate with morpholine in the presence of a catalyst. The resulting product is then treated with methanesulfonyl chloride to obtain this compound. The purity of the final product can be improved by recrystallization.
Applications De Recherche Scientifique
2-(2,4-Dimethylphenyl)-4-methylsulfonylmorpholine has been used in various scientific research studies, including medicinal chemistry, drug discovery, and pharmacology. It has been shown to have anticancer, antiviral, and antibacterial properties. This compound has also been used as a reagent in organic synthesis reactions.
Propriétés
IUPAC Name |
2-(2,4-dimethylphenyl)-4-methylsulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-10-4-5-12(11(2)8-10)13-9-14(6-7-17-13)18(3,15)16/h4-5,8,13H,6-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXSXQCJAVJCLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2CN(CCO2)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Methylpyrazol-1-yl)methyl]-5-propan-2-yl-1,3-oxazole](/img/structure/B7591813.png)
![4,5-Dimethyl-3-[(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)methyl]-1,3-thiazol-2-one](/img/structure/B7591822.png)
![4,5-Dimethyl-3-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-thiazol-2-one](/img/structure/B7591826.png)
![4,5-Dimethyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]-1,3-thiazol-2-one](/img/structure/B7591839.png)
![1-[(3,4-Difluorophenyl)methyl]-4-methylpyrazole](/img/structure/B7591846.png)

![N-methyl-3-[(4-methylpyrazol-1-yl)methyl]benzamide](/img/structure/B7591854.png)


![1-[[1-(4-Fluorophenyl)pyrazol-3-yl]methyl]-1,2,4-triazole](/img/structure/B7591866.png)


![N-[(2,5-dichlorophenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7591892.png)
